mGluR2 agonist 1

Beschreibung

BenchChem offers high-quality mGluR2 agonist 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mGluR2 agonist 1 including the price, delivery time, and more detailed information at info@benchchem.com.

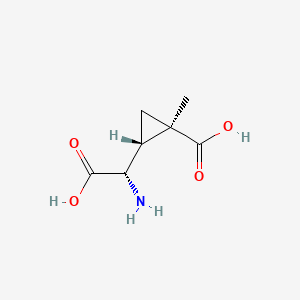

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H11NO4 |

|---|---|

Molekulargewicht |

173.17 g/mol |

IUPAC-Name |

trans-(1R,2R)-2-[(S)-amino(carboxy)methyl]-1-methylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H11NO4/c1-7(6(11)12)2-3(7)4(8)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t3-,4-,7+/m0/s1 |

InChI-Schlüssel |

YOXCBSSHQBVZCD-VJJSXZLQSA-N |

Isomerische SMILES |

C[C@]1(C[C@H]1[C@@H](C(=O)O)N)C(=O)O |

Kanonische SMILES |

CC1(CC1C(C(=O)O)N)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of mGluR2 Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of metabotropic glutamate receptor 2 (mGluR2) agonists. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular signaling, quantitative pharmacology, and experimental methodologies relevant to the study of these compounds.

Core Mechanism of Action: Gi/o-Coupled Inhibition of Adenylyl Cyclase

Metabotropic glutamate receptor 2 (mGluR2) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability. Predominantly located on presynaptic terminals, mGluR2 acts as an autoreceptor to inhibit the release of glutamate. The primary mechanism of action for mGluR2 agonists involves the activation of inhibitory Gi/o proteins.

Upon agonist binding, mGluR2 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gαi/o subunit then dissociates from the βγ-complex and directly inhibits the activity of adenylyl cyclase. This inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), leading to a cascade of downstream effects that ultimately culminate in the inhibition of neurotransmitter release.[1]

Signaling Pathways

The canonical signaling pathway for mGluR2 activation is the inhibition of the adenylyl cyclase/cAMP pathway. However, research has indicated that mGluR2 activation can also modulate other signaling cascades and ion channels, contributing to its overall effect on neuronal function.

Canonical Pathway: Inhibition of Adenylyl Cyclase

The primary signaling cascade initiated by mGluR2 agonists is the Gi/o-mediated inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. This pathway is a key determinant of the receptor's function in reducing neurotransmitter release.

Modulation of Ion Channels

Activation of mGluR2 has also been shown to modulate the activity of various ion channels, primarily through the action of the Gβγ subunit of the dissociated Gi/o protein. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The inhibition of presynaptic VGCCs further contributes to the reduction in neurotransmitter release, while the activation of postsynaptic GIRK channels leads to hyperpolarization and a decrease in neuronal excitability.

Quantitative Data for Selected mGluR2 Agonists

The following table summarizes the potency of several well-characterized mGluR2 agonists. The EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a given functional assay, typically a cAMP inhibition assay. The Ki values represent the binding affinity of the agonist for the receptor.

| Agonist | Receptor Specificity | EC50 (cAMP Assay) | Ki | References |

| LY354740 | mGluR2/3 | 5.1 nM (human mGluR2) | - | [2][3] |

| LY379268 | mGluR2/3 | 2.69 nM (human mGluR2) | 14.1 nM (hmGluR2) | [4] |

| (2R,4R)-APDC | mGluR2/3 | 0.4 µM (human mGluR2) | - | |

| DCG-IV | mGluR2/3 | 0.35 µM (mGluR2) | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of mGluR2 agonists.

cAMP Functional Assay

This assay measures the ability of an mGluR2 agonist to inhibit the production of cAMP in cells expressing the receptor.

Materials:

-

HEK293 or CHO cells stably expressing human mGluR2.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Forskolin (adenylyl cyclase activator).

-

Test mGluR2 agonist.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Plate mGluR2-expressing cells in 96-well or 384-well plates and grow to 80-90% confluency.

-

Assay Preparation: On the day of the assay, remove the culture medium and wash the cells once with assay buffer.

-

Compound Addition: Add the test mGluR2 agonist at various concentrations to the wells. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins by the receptor in response to agonist binding.

Materials:

-

Cell membranes prepared from cells expressing mGluR2.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

Test mGluR2 agonist.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure all G-proteins are in the inactive state), and the test mGluR2 agonist at various concentrations in the assay buffer.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold assay buffer.

-

Detection: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of mGluR2 agonists on synaptic transmission.

Materials:

-

Brain slices (e.g., hippocampal or cortical) from rodents.

-

Artificial cerebrospinal fluid (aCSF).

-

Patch pipettes filled with internal solution.

-

Electrophysiology rig with amplifier and data acquisition system.

-

Stimulating electrode.

-

Test mGluR2 agonist.

Procedure:

-

Slice Preparation: Prepare acute brain slices and maintain them in a holding chamber with oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron).

-

Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by electrically stimulating afferent fibers.

-

Agonist Application: Bath-apply the mGluR2 agonist at a known concentration and record the changes in the amplitude and frequency of the evoked EPSCs.

-

Data Analysis: Compare the synaptic responses before and after agonist application to determine the extent of inhibition of synaptic transmission.

Logical Workflow for mGluR2 Agonist Characterization

The following diagram illustrates a typical workflow for the characterization of a novel mGluR2 agonist.

This comprehensive guide provides a detailed technical overview of the mechanism of action of mGluR2 agonists, intended to support the research and development efforts of professionals in the field. The provided data and protocols offer a solid foundation for the design and execution of experiments aimed at further elucidating the therapeutic potential of these compounds.

References

- 1. rndsystems.com [rndsystems.com]

- 2. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY 354740 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to mGluR2 Agonist Binding Affinity and Functional Potency

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and functional potency of metabotropic glutamate receptor 2 (mGluR2) agonists. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development targeting the mGluR2. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes complex signaling pathways and workflows.

Core Data: Binding Affinity and EC50 Values of mGluR2 Agonists

The binding affinity (Ki) and functional potency (EC50) of an agonist are critical parameters in drug development. Ki represents the dissociation constant of the inhibitor, providing a measure of the binding affinity of a ligand to the receptor. A lower Ki value indicates a higher binding affinity. The EC50 value, or half-maximal effective concentration, signifies the concentration of a ligand that induces a response halfway between the baseline and the maximum effect, serving as a measure of the agonist's potency.

The following table summarizes the binding affinities and EC50 values for several common mGluR2 agonists. These values have been compiled from various studies and may vary depending on the specific experimental conditions, such as the cell line and assay format used.

| Agonist | Ki (nM) | EC50 (nM) | Receptor Subtype Specificity |

| L-Glutamate | - | 320 - 1100 | Endogenous agonist for all mGluRs |

| LY379268 | 14.1 (hmGluR2) | 2.69 (hmGluR2) | Group II (mGluR2/3) selective |

| LY354740 | 20 (rmGluR2) | 5.1 (hmGluR2) | Group II (mGluR2/3) selective |

| DCG-IV | - | 350 (hmGluR2) | Group II (mGluR2/3) selective |

| (2R,4R)-APDC | - | 6,800 | Group II (mGluR2/3) selective |

mGluR2 Signaling Pathway

Activation of the mGluR2, a class C G-protein coupled receptor (GPCR), primarily initiates an inhibitory signaling cascade through its coupling with Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G-protein can modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels and activating inward-rectifying potassium channels. Some studies have also suggested that mGluR2 activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway.

The Role of the mGluR2 Agonist LY379268 in Modulating Glutamate Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabotropic glutamate receptor 2 (mGluR2) agonist, LY379268, and its pivotal role in the modulation of glutamate release. LY379268 is a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are key regulators of synaptic transmission in the central nervous system.[1][2][3] This document details the mechanism of action, signaling pathways, quantitative data from preclinical studies, and relevant experimental protocols, offering a comprehensive resource for researchers in neuroscience and drug development.

Introduction to mGluR2 and the Agonist LY379268

Metabotropic glutamate receptors are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. Group II mGluRs, which include mGluR2 and mGluR3, are primarily located on presynaptic terminals of neurons and function as inhibitory autoreceptors.[4][5] Their activation leads to a reduction in the release of glutamate and other neurotransmitters, thereby playing a crucial role in maintaining the balance between excitatory and inhibitory signaling in the brain.

LY379268 is a highly potent, selective, and systemically active agonist for mGluR2/3 receptors. Its ability to penetrate the brain and modulate excessive glutamate release has made it a valuable tool in preclinical research for a variety of neurological and psychiatric disorders, including stroke, epilepsy, drug addiction, schizophrenia, and pain.

Mechanism of Action and Signaling Pathways

The primary mechanism by which LY379268 modulates glutamate release is through the activation of presynaptic mGluR2/3 autoreceptors. This activation initiates a signaling cascade that ultimately inhibits the release of glutamate from the presynaptic terminal.

The signaling pathway is as follows:

-

Binding and Activation: LY379268 binds to the extracellular domain of the mGluR2/3 receptor.

-

G-Protein Coupling: This binding event triggers a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The reduction in cAMP levels and the direct action of the βγ-subunits of the G-protein lead to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of inwardly rectifying potassium channels.

-

Decreased Glutamate Release: The inhibition of VGCCs reduces calcium influx into the presynaptic terminal, a critical step for neurotransmitter vesicle fusion and release. The activation of potassium channels leads to hyperpolarization of the presynaptic membrane, further reducing the likelihood of neurotransmitter release. The culmination of these events is a significant reduction in the release of glutamate into the synaptic cleft.

Quantitative Data

The following tables summarize key quantitative data for LY379268 from various preclinical studies.

Table 1: Receptor Binding Affinity and Potency of LY379268

| Receptor | Assay | Value | Reference |

| Human mGluR2 | EC50 | 2.69 nM | |

| Human mGluR3 | EC50 | 4.48 nM | |

| Human mGluR2 | Ki | 14.1 nM | |

| Human mGluR3 | Ki | 5.8 nM |

Table 2: Effects of LY379268 on Stimulus-Evoked Glutamate Release

| Experimental Model | Brain Region | Stimulus | LY379268 Dose/Concentration | % Reduction in Glutamate Release | Reference |

| Rat brain slices | Neocortex | 70 mM K+ | 10 µM | 45% | |

| Rat brain slices | Nucleus Accumbens | Electrical | 1 µM | Significant reduction |

Table 3: Behavioral Effects of LY379268 in Animal Models

| Animal Model | Behavior Assessed | LY379268 Dose (mg/kg, i.p.) | Effect | Reference |

| Rat model of cocaine seeking | Conditioned reinstatement | 1.0 and 3.0 | Significant attenuation | |

| Rat model of methamphetamine self-administration | Progressive ratio responding | 0.3 and 1.0 | Significant attenuation | |

| Rat model of anxiety (light/dark box) | Time in light compartment | 3.0 | Significant decrease | |

| Lethargic (lh/lh) mouse model of absence epilepsy | Spike-and-wave discharges | 1.0 | 20-27.78% reduction |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to study the effects of LY379268 on glutamate release.

In Vivo Microdialysis for Measuring Extracellular Glutamate

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.

Protocol Outline:

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow for a post-operative recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate levels.

-

Drug Administration: Administer LY379268 (e.g., intraperitoneally) or vehicle.

-

Post-Treatment Collection: Continue collecting dialysate samples to measure changes in glutamate concentration following drug administration.

-

Sample Analysis: Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Patch-Clamp Electrophysiology in Brain Slices

This technique is used to record the electrical activity of individual neurons and assess the effects of compounds on synaptic transmission.

Protocol Outline:

-

Brain Slice Preparation: Rapidly dissect the brain from a euthanized animal and place it in ice-cold, oxygenated slicing solution (e.g., NMDG-based aCSF) to preserve neuronal viability. Use a vibratome to cut acute brain slices (e.g., 300-400 µm thick) of the desired brain region.

-

Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least one hour.

-

Recording: Place a brain slice in a recording chamber on the stage of a microscope and continuously perfuse with oxygenated aCSF.

-

Cell Targeting: Using differential interference contrast (DIC) optics, identify and target a neuron for whole-cell patch-clamp recording.

-

Recording Synaptic Currents: Record spontaneous or evoked excitatory postsynaptic currents (sEPSCs or eEPSCs) to measure glutamatergic synaptic activity.

-

Drug Application: After obtaining a stable baseline recording, bath-apply LY379268 at a known concentration.

-

Data Analysis: Analyze the changes in the frequency and amplitude of sEPSCs/eEPSCs to determine the effect of LY379268 on glutamate release. A decrease in frequency is indicative of a presynaptic mechanism of action.

Conclusion

The mGluR2 agonist LY379268 serves as a powerful pharmacological tool for investigating the role of group II mGluRs in modulating glutamate release. Its mechanism of action, centered on the activation of presynaptic autoreceptors and the subsequent inhibition of glutamate exocytosis, is well-characterized. The quantitative data from a multitude of preclinical studies consistently demonstrate its efficacy in reducing glutamate release and influencing behaviors relevant to a range of neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of targeting the mGluR2/3 system. As our understanding of the complexities of glutamatergic signaling continues to evolve, compounds like LY379268 will remain indispensable for dissecting these intricate pathways and developing novel therapeutic strategies.

References

- 1. Brain Slice Preparation for electrophysiology recording [protocols.io]

- 2. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on mGluR2 Agonists for Central Nervous System Disorders: A Technical Guide

Introduction

Metabotropic glutamate receptor 2 (mGluR2), a member of the Group II metabotropic glutamate receptors, has emerged as a significant therapeutic target for a range of central nervous system (CNS) disorders.[1][2] These G protein-coupled receptors (GPCRs) play a crucial role in modulating glutamatergic neurotransmission, the primary excitatory signaling pathway in the brain.[3][4] Unlike ionotropic glutamate receptors that mediate fast synaptic transmission, mGluR2 activation provides a slower, more modulatory control.[5] Predominantly located on presynaptic terminals, mGluR2 acts as an autoreceptor to inhibit the release of glutamate. This mechanism offers a strategic approach to dampen excessive glutamate signaling, a pathological hallmark implicated in numerous neurological and psychiatric conditions, including schizophrenia, anxiety, epilepsy, pain, and neurodegenerative diseases.

This technical guide provides an in-depth overview of the preclinical research on mGluR2 agonists, focusing on their mechanism of action, key findings from animal models, detailed experimental protocols, and the quantitative data supporting their therapeutic potential.

Core Mechanism of Action and Signaling Pathways

Activation of mGluR2 by an agonist initiates a cascade of intracellular events aimed at reducing neuronal excitability. This process is primarily mediated through its coupling with Gαi/o proteins.

-

Receptor Activation: An agonist binds to the mGluR2 receptor.

-

G-Protein Coupling: The activated receptor couples to inhibitory G-proteins (Gαi/o).

-

Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: This inhibition leads to a decrease in intracellular levels of cyclic AMP (cAMP).

-

Decreased PKA Activity: The reduction in cAMP subsequently suppresses the activity of Protein Kinase A (PKA).

-

Inhibition of Neurotransmitter Release: The ultimate effect of this cascade is the inhibition of voltage-gated calcium channels at the presynaptic terminal, which reduces the release of glutamate.

Beyond this canonical pathway, mGluR2 activation can also engage other signaling molecules. For instance, studies have shown that mGluR2 activation can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which may be involved in neuroprotective effects. Additionally, mGluR2 activation can modulate the function of postsynaptic receptors like NMDA and AMPA receptors, further fine-tuning synaptic transmission.

Quantitative Data from Preclinical Studies

A number of selective mGluR2/3 agonists have been developed and extensively profiled in preclinical models. Compounds like LY379268 and LY354740 have been instrumental in validating the therapeutic potential of this target.

Table 1: Properties of Key Preclinical mGluR2/3 Agonists

| Compound | Description | Selectivity | Noted Characteristics | Reference |

|---|---|---|---|---|

| LY379268 | (-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid | Potent and selective Group II mGluR (mGluR2/3) agonist | Systemically available, effective in models of schizophrenia, pain, epilepsy, and drug abuse. | |

| LY354740 | (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | Potent and selective Group II mGluR (mGluR2/3) agonist | Orally active, possesses anticonvulsant and anxiolytic properties. Blocks behavioral responses to PCP. | |

| Pomaglumetad | Prodrug of LY404039, a selective mGluR2/3 agonist | Selective Group II mGluR (mGluR2/3) agonist | Advanced to clinical trials for schizophrenia but failed to show sufficient efficacy in Phase III. |

| LY2140023 | A selective mGluR2/3 receptor agonist | Selective Group II mGluR (mGluR2/3) agonist | Showed olanzapine-like antipsychotic effects in preclinical models without typical side effects. | |

Table 2: Efficacy of mGluR2/3 Agonists in Animal Models of Schizophrenia

| Compound | Animal Model | Behavioral Assay | Effective Dose Range (mg/kg, i.p.) | Outcome | Reference |

|---|---|---|---|---|---|

| LY379268 | PCP-induced hyperlocomotion in rats | Locomotor Activity | 0.3 - 10 | Reverses PCP-induced locomotor activity. | |

| LY354740 | PCP-induced behaviors in rats | Locomotor Activity / Prepulse Inhibition | 0.025 - 1 | Reverses certain PCP-induced behavioral phenotypes. | |

| LY379268 | MK-801-induced deficits in mice | Auditory Evoked Potentials (AERP) | Not specified | Restored MK-801-induced deficits in AERP and 40 Hz ASSR. |

| Pomaglumetad | MAM developmental model in rats | Novel Object Recognition (NOR) | 1 - 3 | Dose-dependently improved NOR performance. | |

Table 3: Efficacy of mGluR2/3 Agonists in Animal Models of Anxiety

| Compound | Animal Model | Behavioral Assay | Effective Dose Range (mg/kg, i.p.) | Outcome | Reference |

|---|---|---|---|---|---|

| LY379268 | Adult male mice | Open Field Test (OFT) | Not specified | Increased time spent in the center of the open field. |

| LY379268 | Adult male mice | Elevated Plus Maze (EPM) | Not specified | Decreased avoidance behavior (increased time in open arms). | |

Table 4: Efficacy of mGluR2/3 Agonists in Animal Models of Pain

| Compound | Animal Model | Behavioral Assay | Effective Dose Range (mg/kg, i.p.) | Outcome | Reference |

|---|---|---|---|---|---|

| LY379268 | Neuropathic pain model in rats | Not specified | Not specified | Effective in persistent and neuropathic pain models. |

| LY379268 | Hyperalgesia model in rats | Not specified | Not specified | Reduces hyperalgesia. | |

Detailed Experimental Protocols

The preclinical validation of mGluR2 agonists relies on a set of standardized and reproducible experimental models and assays.

Pharmacological Model of Schizophrenia: NMDA Receptor Antagonist Challenge

This is one of the most widely used models to screen for antipsychotic potential. It is based on the observation that NMDA receptor antagonists like phencyclidine (PCP) or MK-801 induce psychosis-like symptoms in humans and analogous behavioral changes in rodents.

-

Objective: To assess the ability of an mGluR2 agonist to reverse psychosis-like behaviors induced by an NMDA receptor antagonist.

-

Subjects: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Procedure:

-

Habituation: Animals are habituated to the testing environment (e.g., open field arena) for 30-60 minutes on one or more days prior to the experiment.

-

Drug Administration (Test Compound): The mGluR2 agonist (e.g., LY379268) or vehicle is administered via intraperitoneal (i.p.) injection at various doses.

-

Pre-treatment Interval: A specific time is allowed for the test compound to become pharmacologically active (typically 30-60 minutes).

-

Drug Administration (Challenge): The NMDA antagonist (e.g., PCP at 3.0 mg/kg or MK-801) is administered.

-

Behavioral Assessment: Immediately following the challenge, the animal is placed in the open field arena, and locomotor activity (distance traveled, rearing, stereotypy) is recorded for 60-90 minutes using automated tracking software.

-

-

Primary Endpoint: A significant reduction in the hyperlocomotion induced by the NMDA antagonist is indicative of potential antipsychotic efficacy.

Anxiety Model: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

-

Objective: To measure the anxiolytic effects of an mGluR2 agonist.

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two arms enclosed by high walls.

-

Procedure:

-

Drug Administration: The test compound or vehicle is administered 30-60 minutes prior to testing.

-

Testing: The animal is placed in the center of the maze, facing an open arm.

-

Observation: The animal is allowed to explore the maze for a 5-minute period. The session is recorded by an overhead camera.

-

-

Primary Endpoints:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

An increase in these parameters suggests an anxiolytic effect.

-

Electrophysiology: Brain Slice Recordings

This ex vivo technique allows for the direct measurement of synaptic activity and how it is modulated by pharmacological agents.

-

Objective: To determine if an mGluR2 agonist inhibits glutamate release in a specific brain region (e.g., prefrontal cortex).

-

Procedure:

-

Slice Preparation: A rodent is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (e.g., 300-400 µm thick) containing the region of interest are prepared using a vibratome.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A recording electrode is used to perform whole-cell patch-clamp recordings from a neuron (e.g., a layer V pyramidal cell).

-

Stimulation: An electrical stimulating electrode is placed nearby to evoke synaptic responses. Excitatory post-synaptic potentials (EPSPs) or currents (EPSCs) are recorded.

-

Drug Application: The mGluR2 agonist (e.g., LY354740) is added to the perfusion bath.

-

-

Primary Endpoint: A reduction in the amplitude of the evoked EPSPs/EPSCs following agonist application indicates a presynaptic inhibitory effect on glutamate release.

Conclusion and Future Directions

Preclinical research has robustly demonstrated that activating mGluR2 receptors effectively dampens excessive glutamatergic signaling, showing therapeutic promise across a variety of CNS disorders. Agonists like LY379268 have consistently shown efficacy in animal models of psychosis, anxiety, and pain. However, the translation of these findings to clinical success has been challenging, as exemplified by the failure of pomaglumetad in Phase III trials for schizophrenia.

This translational gap has shifted focus in the field. Current research is exploring several new avenues:

-

Subtype Selectivity: Differentiating the specific roles of mGluR2 and mGluR3 is a key area of investigation, with the hypothesis that more selective mGluR2 agonism may offer a better therapeutic window.

-

Positive Allosteric Modulators (PAMs): Instead of directly activating the receptor, PAMs bind to a different site and enhance the receptor's response to the endogenous ligand, glutamate. This offers a more nuanced, physiological modulation that may reduce side effects and receptor desensitization.

-

Targeted Patient Populations: Post-hoc analyses of clinical trials suggest that mGluR2/3 agonists might be effective in specific patient populations, such as those early in the disease course of schizophrenia.

References

- 1. Promise of mGluR2/3 activators in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.ucc.ie [iris.ucc.ie]

- 3. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]

- 4. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

Effects of mGluR2 Agonists on Synaptic Plasticity: A Technical Guide

Introduction

Metabotropic glutamate receptor 2 (mGluR2), a member of the Group II mGluR family, serves as a critical modulator of synaptic transmission and plasticity throughout the central nervous system.[1] As a G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals, mGluR2 acts as an autoreceptor to sense and respond to glutamate levels in the synaptic cleft.[1][2][3] Its activation by endogenous glutamate or exogenous agonists initiates an intracellular signaling cascade that typically results in the inhibition of neurotransmitter release.[1] This regulatory function positions mGluR2 as a key player in maintaining synaptic homeostasis and as a promising therapeutic target for neurological and psychiatric disorders characterized by glutamatergic dysfunction, such as schizophrenia, anxiety, and depression.

This technical guide provides an in-depth examination of the molecular mechanisms and functional consequences of mGluR2 activation on synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). It consolidates quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways for researchers, scientists, and professionals in drug development.

The mGluR2 Signaling Cascade

Activation of mGluR2 initiates a canonical signaling pathway through its coupling with inhibitory Gαi/o proteins. This interaction triggers the dissociation of the Gαi/o subunit from the Gβγ dimer, leading to the inhibition of adenylyl cyclase activity. The subsequent reduction in cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity culminates in reduced presynaptic glutamate release, primarily by modulating voltage-gated calcium channels and components of the SNARE complex. While this presynaptic mechanism is the most well-characterized, emerging evidence also points to postsynaptic effects of mGluR2 activation, which can modulate NMDA and AMPA receptor function through pathways involving Protein Kinase C (PKC) and mTOR.

Modulation of Synaptic Plasticity

The influence of mGluR2 agonists on synaptic plasticity is multifaceted, with the primary effects being the inhibition of LTP and the facilitation of LTD.

2.1 Inhibition of Long-Term Potentiation (LTP) A consistent finding across numerous studies is that the activation of mGluR2 inhibits the induction of LTP at various synapses, including the dentate gyrus and the mossy fiber-CA3 pathway. The primary mechanism for this inhibition is the reduction of presynaptic glutamate release. By dampening the amount of glutamate released during high-frequency stimulation (HFS), mGluR2 activation effectively raises the threshold required to sufficiently depolarize the postsynaptic membrane and activate NMDA receptors, a critical step for LTP induction.

2.2 Facilitation of Long-Term Depression (LTD) Conversely, mGluR2 activation is often necessary for the induction of certain forms of LTD. At hippocampal mossy fiber-CA3 synapses, for instance, LTD induction requires the coincident activation of mGluR2 and an influx of presynaptic calcium. Pharmacological activation of mGluR2 can induce LTD at both glutamatergic and GABAergic synapses, a process that relies on the canonical Gαi/o-cAMP-PKA signaling pathway.

2.3 Context-Dependent Facilitation of LTP Intriguingly, some studies have revealed a more complex, "metaplastic" role for mGluR2. Under specific experimental conditions at Schaffer collateral-CA1 synapses, pharmacological activation of group II mGluRs can prime NMDA receptors via a postsynaptic, PKC-dependent mechanism. This priming does not induce LTP on its own but lowers the threshold for LTP to be induced by subsequent synaptic stimulation, effectively enhancing synaptic plasticity.

2.4 Data Summary: Effects of mGluR2 Agonists on Synaptic Plasticity

| Agonist | Brain Region / Synapse | Effect on LTP | Effect on LTD | Reference(s) |

| DCG-IV | Dentate Gyrus (Rat) | Strong inhibition | No inhibition | |

| DCG-IV | Cochlear Nucleus (Chicken) | Not specified | Induces LTD at GABAergic synapses | |

| LY354740 | Schaffer Collateral-CA1 (Mouse) | Promotes/facilitates induction | Not specified | |

| General Group II Agonists | Mossy Fiber-CA3 (Mouse) | Inhibition | Required for induction |

Key Experimental Protocols

The investigation of mGluR2's role in synaptic plasticity predominantly relies on in vitro electrophysiology using brain slices.

3.1 In Vitro Slice Electrophysiology

This protocol outlines the standard procedure for preparing acute hippocampal slices and performing field excitatory postsynaptic potential (fEPSP) recordings to measure LTP and LTD.

-

1. Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) slicing solution.

-

Cut transverse hippocampal slices (typically 300-400 µm thick) using a vibratome.

-

Transfer slices to an interface or submerged incubation chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.

-

-

2. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF (2-3 mL/min) at 30-32°C.

-

Place a stimulating electrode (e.g., concentric bipolar tungsten) in the desired afferent pathway (e.g., Schaffer collaterals or mossy fibers).

-

Place a recording electrode (a glass micropipette filled with ACSF) in the dendritic layer of the target neuron population (e.g., stratum radiatum of CA1) to record fEPSPs.

-

-

3. Induction of Synaptic Plasticity:

-

Baseline Recording: Evoke baseline fEPSPs at a low frequency (e.g., 0.05 Hz) for 15-20 minutes, setting the stimulus intensity to elicit a response that is 30-40% of the maximum amplitude.

-

LTP Induction (HFS): Deliver a high-frequency stimulation protocol, such as multiple trains of 100-200 Hz stimuli.

-

LTD Induction (LFS): Deliver a prolonged low-frequency stimulation protocol, such as 900 pulses at 1 Hz.

-

Post-Induction Recording: Continue recording at the baseline frequency for at least 60 minutes to measure the change in fEPSP slope or amplitude.

-

-

4. Pharmacological Application:

-

To test the effect of an mGluR2 agonist, dissolve the compound in ACSF and perfuse it into the recording chamber starting 10-20 minutes before the plasticity-inducing stimulus and continuing for a defined period.

-

3.2 Common Pharmacological Agents

| Agent | Class | Typical Concentration | Notes | Reference(s) |

| LY354740 (Eglumegad) | Selective mGluR2/3 Agonist | 1 µM | Highly potent and selective for Group II mGluRs. | |

| DCG-IV | Group II mGluR Agonist | 50 nM - 4 µM | Potent agonist, but may activate NMDA receptors at higher concentrations. | |

| Pomaglumetad (LY404039) | Selective mGluR2/3 Agonist | N/A (in vivo focus) | Developed for clinical trials, often used as its prodrug. | |

| LY341495 | Broad mGluR Antagonist | 3 µM | Used to confirm that observed effects are mGluR-mediated. | |

| MCCG | Group II mGluR Antagonist | 500 µM | Can prevent the effects of Group II agonists like DCG-IV. |

Conclusion and Therapeutic Implications

The activation of mGluR2 by specific agonists exerts a powerful modulatory influence on synaptic plasticity. The predominant effects are a suppression of LTP and a facilitation of LTD, primarily through a presynaptic mechanism that curtails glutamate release. This function acts as a brake on synaptic strength, preventing excessive excitation and contributing to synaptic homeostasis. However, the discovery of context-dependent, postsynaptic mechanisms that can lower the threshold for LTP induction reveals a more sophisticated role for mGluR2 in "metaplasticity"—the regulation of future plasticity.

This dual functionality makes mGluR2 an attractive therapeutic target. By dampening excessive glutamatergic transmission, mGluR2 agonists hold promise for treating conditions associated with glutamate hyperactivity, such as anxiety and schizophrenia. Furthermore, the ability to modulate the threshold of synaptic plasticity suggests that these compounds could help restore balance in circuits where plasticity has become dysfunctional, a core feature of many neuropsychiatric and neurodegenerative disorders. Future research and drug development will likely focus on leveraging these distinct mechanisms to fine-tune synaptic function in a disease-specific manner.

References

Therapeutic Potential of Selective mGluR2 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of selectively activating the metabotropic glutamate receptor 2 (mGluR2). It covers the core pharmacology, signaling pathways, preclinical and clinical evidence, and detailed experimental protocols relevant to the investigation of selective mGluR2 activators.

Introduction to mGluR2

Metabotropic glutamate receptor 2 (mGluR2), a Class C G-protein coupled receptor (GPCR), is a key regulator of synaptic transmission in the central nervous system (CNS).[1] Primarily located presynaptically, mGluR2 acts as an autoreceptor to modulate the release of glutamate, the principal excitatory neurotransmitter.[1] Its activation leads to an inhibitory effect on glutamate release, representing a promising therapeutic strategy for CNS disorders characterized by glutamatergic dysregulation, such as schizophrenia, anxiety, and substance use disorders.[2][3]

Selective activation of mGluR2 can be achieved through orthosteric agonists that bind directly to the glutamate binding site or, more recently and with greater therapeutic interest, through positive allosteric modulators (PAMs).[4] PAMs bind to a distinct allosteric site on the receptor, potentiating the effect of endogenous glutamate. This mechanism offers the advantage of greater subtype selectivity and a more physiological, activity-dependent modulation of receptor function.

Quantitative Data on Selective mGluR2 Activators

The following tables summarize key in vitro and in vivo pharmacological data for prominent selective mGluR2 activators.

Table 1: In Vitro Potency and Affinity of Selective mGluR2 Activators

| Compound | Type | Target(s) | Assay | Species | Potency (EC₅₀) | Affinity (Kᵢ) | Selectivity | Reference(s) |

| LY379268 | Agonist | mGluR2/3 | cAMP Formation | Human | 2.69 nM (mGluR2), 4.48 nM (mGluR3) | 14.1 nM (mGluR2), 5.8 nM (mGluR3) | >80-fold vs. Group I & III mGluRs | |

| LY395756 | Agonist (mGluR2) / Antagonist (mGluR3) | mGluR2/3 | Not Specified | Not Specified | 0.397 µM (mGluR2) | 0.165 µM (mGluR2), 0.302 µM (mGluR3) | ||

| AZD8529 | PAM | mGluR2 | Glutamate Potentiation | Human | 195 nM | 16 nM | Weak PAM at mGluR5 (EC₅₀ = 3.9 µM), Weak antagonist at mGluR8 (IC₅₀ = 23 µM) | |

| JNJ-40411813 (ADX71149) | PAM | mGluR2 | [³⁵S]GTPγS Binding / Ca²⁺ Mobilization | Human | 147 nM / 64 nM | Not Reported | Negligible PAM activity at mGluR3 (EC₅₀ = 11 µM) | |

| BINA | PAM | mGluR2 | Not Specified | Not Specified | 111 nM | Not Reported | Selective for mGluR2 | |

| SBI-0069330 | PAM | mGluR2 | Not Specified | Not Specified | More potent than BINA | Not Reported | Selective for mGluR2 |

Table 2: Preclinical In Vivo Efficacy of Selective mGluR2 Activators

| Compound | Therapeutic Area | Animal Model | Species | Dose and Route | Key Findings | Reference(s) |

| LY379268 | Neuroprotection | Global Ischemia (Gerbil) | Gerbil | Not Specified | Almost complete protection against CA1 hippocampal damage | |

| AZD8529 | Schizophrenia | Phencyclidine (PCP)-induced hyper-locomotion | Mouse | 57.8 - 115.7 mg/kg, s.c. | Reversed PCP-induced hyper-locomotion | |

| JNJ-40411813 (ADX71149) | Schizophrenia | Conditioned Avoidance Behavior | Rat | Not Specified | Inhibited conditioned avoidance behavior | |

| BINA derivative (Compound 14) | Substance Abuse | Cocaine Self-Administration | Rat | Not Specified | Decreased cocaine self-administration | |

| MGS0039 (Antagonist) | Anxiety | Conditioned Fear Stress | Rat | 2 mg/kg, i.p. | Attenuated freezing behavior |

Signaling Pathways of mGluR2 Activation

Activation of mGluR2 by an agonist or potentiation by a PAM leads to the activation of inhibitory G-proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA). The Gβγ subunits of the activated G-protein can also directly modulate ion channels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize selective mGluR2 activators.

In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of mGluR2 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gi/o proteins upon receptor activation.

Materials:

-

Cell membranes prepared from cells expressing recombinant mGluR2.

-

[³⁵S]GTPγS radioligand.

-

GTPγS (unlabeled).

-

GDP.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Test compounds (agonists or PAMs) and glutamate.

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Membrane Preparation: Homogenize cells expressing mGluR2 in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

GDP (final concentration ~10 µM).

-

Cell membranes (10-20 µg protein/well).

-

For PAMs, add a sub-maximal concentration of glutamate (e.g., EC₂₀).

-

Varying concentrations of the test compound.

-

-

Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS. Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

In Vivo Neurotransmitter Release: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels, such as glutamate, in specific brain regions of freely moving animals.

Materials:

-

Microdialysis probes.

-

Stereotaxic apparatus for probe implantation.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with fluorescence or mass spectrometry detection.

-

Anesthetized or freely moving rats/mice.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal using a stereotaxic frame. Allow the animal to recover.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 1-2 hours).

-

Drug Administration: Administer the selective mGluR2 activator systemically (e.g., i.p., s.c.) or locally through the microdialysis probe (retrodialysis).

-

Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the concentration of glutamate in the dialysate samples using HPLC.

-

Data Analysis: Express the glutamate concentration in each sample as a percentage of the average baseline concentration. Plot the percentage change in glutamate levels over time to assess the effect of the mGluR2 activator.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for the preclinical evaluation of a novel selective mGluR2 activator and the logical relationship of positive allosteric modulation.

Conclusion

The selective activation of mGluR2, particularly through the use of positive allosteric modulators, holds significant promise for the development of novel therapeutics for a range of CNS disorders. The ability to fine-tune glutamatergic neurotransmission in an activity-dependent manner offers a more nuanced and potentially safer approach compared to traditional pharmacological interventions. This guide provides a foundational resource for researchers and drug developers in this exciting field, offering key data, detailed methodologies, and conceptual frameworks to guide future investigations. Further research into the distinct roles of mGluR2 in various neuronal circuits and disease states will continue to refine our understanding and unlock the full therapeutic potential of targeting this important receptor.

References

An In-depth Technical Guide on the Interaction Between mGluR2 Agonists and 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabotropic glutamate receptor 2 (mGluR2) and the serotonin 2A receptor (5-HT2A) are two G protein-coupled receptors (GPCRs) critically involved in neurotransmission and implicated in the pathophysiology of psychiatric disorders such as schizophrenia. Emerging evidence indicates a significant and direct interaction between these two receptors, primarily through the formation of a heteromeric complex. This interaction leads to novel pharmacology and signaling properties distinct from the individual receptors, offering a promising new target for therapeutic intervention. This technical guide provides a comprehensive overview of the core findings related to the interaction between mGluR2 agonists and 5-HT2A receptors, detailing the experimental evidence, underlying signaling pathways, and methodologies for studying this phenomenon.

Core Concepts of the mGluR2 and 5-HT2A Receptor Interaction

The canonical signaling pathway for mGluR2, a member of the Class C GPCR family, involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, the 5-HT2A receptor, a Class A GPCR, primarily couples to Gαq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]i).

The formation of a 5-HT2A-mGluR2 heterocomplex creates a novel signaling paradigm where activation of one receptor can trans-activate the signaling pathway of the other. A key finding is that mGluR2 agonists, such as LY379268, can induce Gαq/11-mediated signaling, a pathway typically associated with 5-HT2A receptors, when the two receptors are co-expressed.[1] This allosteric signaling is dependent on the formation of the heteromer and the ability of each receptor to couple to its native G protein.[1]

This interaction is not merely a laboratory curiosity; it has been observed in the mammalian brain and is implicated in the mechanism of action of both hallucinogens and atypical antipsychotic drugs.[1][2][3] The 5-HT2A-mGluR2 heterocomplex is, therefore, a critical target for understanding and potentially treating psychosis and other cognitive deficits.

Quantitative Data on Ligand Binding and Functional Assays

The interaction between mGluR2 and 5-HT2A receptors within the heteromeric complex leads to allosteric modulation of ligand binding and functional activity. The following tables summarize key quantitative data from the literature.

Table 1: Allosteric Modulation of Ligand Binding in 5-HT2A-mGluR2 Heteromers

| Radioligand | Displacing Ligand | Cell System | Receptor(s) Expressed | Observation | Reference |

| [3H]ketanserin (5-HT2A antagonist) | DOI (5-HT2A agonist) | HEK293 cells | 5-HT2A | Biphasic displacement curve | |

| [3H]ketanserin (5-HT2A antagonist) | DOI (5-HT2A agonist) | HEK293 cells | 5-HT2A + mGluR2 | Monophasic displacement curve | |

| [3H]ketanserin (5-HT2A antagonist) | DOI (5-HT2A agonist) | HEK293 cells | 5-HT2A + mGluR2 | LY379268 (mGluR2 agonist) increases DOI affinity | |

| [3H]ketanserin (5-HT2A antagonist) | DOI (5-HT2A agonist) | Mouse frontal cortex | Wild-type | High-affinity binding site detected | |

| [3H]ketanserin (5-HT2A antagonist) | DOI (5-HT2A agonist) | Mouse frontal cortex | mGluR2-KO | High-affinity binding site undetected |

Table 2: Functional Crosstalk in 5-HT2A-mGluR2 Heteromers

| Agonist | Measured Response | Cell System/Model | Receptor(s) Expressed | Key Finding | Reference |

| LY379268 (mGluR2 agonist) | Intracellular Ca2+ release | HEK293 cells | 5-HT2A + mGluR2 | Increased [Ca2+]i | |

| LY379268 (mGluR2 agonist) | Intracellular Ca2+ release | HEK293 cells | 5-HT2A or mGluR2 alone | No significant increase in [Ca2+]i | |

| LY379268 (100 µM) | Intracellular Ca2+ release | HEK293 cells | mGluR2-eYFP + 5-HT2C-c-Myc | No significant response | |

| LY379268 | Gq/11 activation | Frontal cortex of 5-HT2A KO mice | Endogenous | Reduced Gq/11 activation compared to wild-type | |

| DOI (2 mg/kg, i.p.) | Head-twitch response | mGluR2-KO mice | Endogenous | Abolished head-twitch response | |

| LSD (0.24 mg/kg, i.p.) | Head-twitch response | mGluR2-KO mice | Endogenous | Abolished head-twitch response |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows used to investigate the mGluR2 and 5-HT2A receptor interaction.

Caption: Canonical signaling pathways of mGluR2 and 5-HT2A receptors.

Caption: Allosteric signaling within the 5-HT2A-mGluR2 heteromer.

Caption: Experimental workflow for studying receptor interaction.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mGluR2 and 5-HT2A receptor interaction.

Co-immunoprecipitation (Co-IP) to Demonstrate Physical Interaction

This protocol is adapted from studies demonstrating the physical association of 5-HT2A and mGluR2 receptors.

Objective: To determine if mGluR2 and 5-HT2A receptors physically interact in co-transfected cells or native tissue.

Materials:

-

HEK293 cells co-transfected with tagged versions of mGluR2 (e.g., HA-mGluR2) and 5-HT2A (e.g., c-Myc-5-HT2A).

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Antibodies against the tags (e.g., anti-HA and anti-c-Myc antibodies).

-

Protein A/G agarose beads.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary and secondary antibodies for Western blotting.

Procedure:

-

Cell Lysis: Harvest co-transfected HEK293 cells and lyse them in ice-cold lysis buffer containing protease inhibitors.

-

Solubilization: Solubilize the membrane proteins to allow the GPCRs to be surrounded by detergent.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against one of the receptor tags (e.g., anti-HA for mGluR2) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-receptor complex.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody against the tag of the other receptor (e.g., anti-c-Myc for 5-HT2A).

-

Detect the signal using a suitable secondary antibody and chemiluminescence.

-

Expected Result: A band corresponding to the molecular weight of the 5-HT2A receptor in the sample immunoprecipitated with the mGluR2 antibody (and vice-versa) indicates a physical interaction.

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) for Live-Cell Interaction

These techniques are used to confirm the proximity of the two receptors in living cells, suggesting direct interaction.

Objective: To measure the distance between mGluR2 and 5-HT2A receptors in live cells.

Materials:

-

HEK293 cells.

-

Expression vectors for mGluR2 and 5-HT2A tagged with FRET/BRET pairs (e.g., mGluR2-eYFP and 5-HT2A-mCherry for FRET, or mGluR2-Rluc and 5-HT2A-YFP for BRET).

-

Transfection reagent.

-

Plate reader or microscope capable of detecting FRET/BRET signals.

-

(For BRET) Coelenterazine h substrate.

Procedure (General):

-

Cell Culture and Transfection: Co-transfect HEK293 cells with the tagged receptor constructs.

-

FRET Measurement:

-

Excite the donor fluorophore (e.g., eYFP) at its excitation wavelength.

-

Measure the emission from both the donor and the acceptor fluorophore (e.g., mCherry).

-

A FRET signal is detected as an increase in acceptor emission upon donor excitation.

-

-

BRET Measurement:

-

Add the luciferase substrate (coelenterazine h) to the cells.

-

Measure the luminescence emission from the donor (Rluc) and the acceptor (YFP).

-

The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

-

Expected Result: A significant FRET or BRET signal in cells co-expressing both tagged receptors, which is absent in cells expressing only one, indicates that the receptors are in close proximity (typically <10 nm), consistent with heteromer formation.

Calcium Mobilization Assay for Functional Crosstalk

This assay is used to measure the increase in intracellular calcium, a hallmark of Gαq/11 signaling, upon mGluR2 agonist stimulation in the context of the heteromer.

Objective: To determine if mGluR2 agonist activation leads to a 5-HT2A-dependent calcium release.

Materials:

-

HEK293 cells co-transfected with mGluR2 and 5-HT2A.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

mGluR2 agonist (e.g., LY379268).

-

5-HT2A antagonist (e.g., M100907).

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Plating and Transfection: Plate and transfect HEK293 cells in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Agonist Stimulation: Add the mGluR2 agonist (LY379268) and immediately begin measuring the fluorescence intensity over time.

-

(Optional) Antagonist Inhibition: In a separate set of wells, pre-incubate the cells with a 5-HT2A antagonist (M100907) before adding the mGluR2 agonist.

-

Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the intracellular calcium response.

Expected Result: A significant increase in intracellular calcium upon stimulation with the mGluR2 agonist in cells co-expressing both receptors. This response should be blocked by a 5-HT2A antagonist, confirming that the calcium signal is mediated through the 5-HT2A receptor.

Conclusion and Future Directions

The formation of 5-HT2A-mGluR2 heteromers represents a paradigm shift in our understanding of GPCR signaling in the central nervous system. The allosteric modulation and functional crosstalk observed within this complex have profound implications for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. Future research should focus on:

-

Structural Characterization: Elucidating the high-resolution structure of the 5-HT2A-mGluR2 heteromer to understand the precise molecular interface and the mechanism of allosteric modulation.

-

In Vivo Relevance: Further investigating the physiological and pathophysiological roles of this heteromer in relevant animal models.

-

Drug Discovery: Designing biased agonists or allosteric modulators that specifically target the heteromer to achieve more precise therapeutic effects with fewer side effects.

This in-depth guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating and therapeutically promising area of mGluR2 and 5-HT2A receptor interactions.

References

- 1. Allosteric signaling through an mGlu2 and 5-HT2A heteromeric receptor complex and its potential contribution to schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The crosstalk between 5-HT2AR and mGluR2 in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate mGlu2 receptor is necessary for the pharmacological and behavioral effects induced by hallucinogenic 5-HT2A receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of mGluR2 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of metabotropic glutamate receptor 2 (mGluR2) agonists, with a focus on the well-characterized compounds LY379268 and LY354740. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying signaling pathways.

Introduction to mGluR2 and its Role in Neuroprotection

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. The mGluR family is divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group II, which includes mGluR2 and mGluR3, is negatively coupled to adenylyl cyclase, and its activation generally leads to a reduction in neuronal excitability.[1]

Presynaptically located mGluR2s act as autoreceptors, sensing synaptic glutamate levels and subsequently inhibiting further glutamate release.[2] This mechanism is a primary contributor to their neuroprotective effects, as excessive glutamate is a key driver of excitotoxicity in various neurological disorders.[1][3] Beyond this presynaptic role, evidence also points to postsynaptic and glial-mediated neuroprotective actions of mGluR2 agonists.[4]

This guide will delve into the preclinical evidence supporting the therapeutic potential of mGluR2 agonists in conditions such as cerebral ischemia, traumatic brain injury, and neurodegenerative diseases like Parkinson's disease.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative outcomes of studies investigating the neuroprotective effects of the mGluR2 agonists LY379268 and LY354740 in various preclinical models.

Table 1: Neuroprotective Effects of LY379268 in a Gerbil Model of Global Cerebral Ischemia

| Parameter | Experimental Condition | Treatment | Outcome | Reference |

| Neuronal Survival (CA1 Hippocampus) | 5-min bilateral carotid artery occlusion (BCAO) | 10 mg/kg, i.p., 30 min post-occlusion | Almost complete prevention of CA1 neuronal loss (P < 0.001) | |

| Neuronal Survival (CA1 Hippocampus) | 5-min BCAO | 10 mg/kg, i.p., 1 hr post-occlusion | Significant neuroprotection (P < 0.05) | |

| Neuronal Survival (CA1 Hippocampus) | 5-min BCAO | 20 mg/kg, i.p., 2 hrs post-occlusion | Significant neuroprotection (P < 0.05) | |

| Apoptosis (TUNEL-positive cells) | 5-min BCAO, 5 days post-occlusion | 10 mg/kg, i.p. | Reduction in TUNEL-positive cells | |

| Neuronal Damage (CA1 Hippocampus) | 5-min BCAO, 14 and 28 days post-histological analysis | 10 mg/kg, i.p., 30 or 60 min post-occlusion | Maintained neuroprotective effect (P < 0.001) | |

| Neuronal Damage (CA1 Hippocampus) | 5-min BCAO | 10 mg/kg, i.p., 24-hr pretreatment | Markedly reduced damage to CA1 neurons (P < 0.001) | |

| Neuronal Damage (CA1 Hippocampus) | 5-min BCAO | 10 mg/kg, i.p., 48-hr pretreatment | Markedly reduced damage to CA1 neurons (P < 0.05) |

Table 2: Neuroprotective Effects of mGluR2 Agonists in In Vitro Models of Excitotoxicity

| Agonist | Model | Endpoint | Outcome | Reference |

| LY354740, LY379268, LY389795 | NMDA, kainic acid, or staurosporine-induced toxicity in rat cortical neurons | Lactate Dehydrogenase (LDH) release and DNA fragmentation | Neuroprotective against all insults | |

| LY379268 | NMDA-induced toxicity in mixed cortical cultures | Neuronal death | Reduced NMDA toxicity by ~60% at 1 µM |

Table 3: Neuroprotective Effects of LY379268 in a Mouse Model of Traumatic Brain Injury (TBI)

| Parameter | Experimental Condition | Treatment | Outcome | Reference |

| Motor and Cognitive Recovery | Controlled cortical impact (CCI) | 10 mg/kg, i.p., 30 min post-CCI | Significant improvement in motor and cognitive recovery | |

| Cell Death (in vitro) | Mechanical injury to neuronal/glial cultures | LY379268 | Significant reduction in LDH release |

Table 4: Neuroprotective Effects of LY379268 in a Rodent Model of Parkinson's Disease

| Parameter | Experimental Condition | Treatment | Outcome | Reference |

| Tyrosine Hydroxylase (TH) Immunoreactivity (Striatum and Substantia Nigra) | 6-hydroxydopamine (6-OHDA) injection into the striatum | 10 mg/kg/day, i.p., for 21 days | Significant protection in the striatum and some protection in the substantia nigra | |

| Dopamine Turnover | 6-OHDA injection into the substantia nigra | 10 mg/kg/day, i.p., for 7 days | Some functional improvement and correction of dopamine turnover |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model: Global Cerebral Ischemia in Gerbils

Objective: To assess the neuroprotective effect of mGluR2 agonists against ischemic neuronal damage.

Protocol:

-

Animal Model: Adult male Mongolian gerbils (45-55 g) are used.

-

Surgical Procedure (Bilateral Carotid Artery Occlusion - BCAO):

-

Anesthetize the gerbil (e.g., with a mixture of halothane and oxygen).

-

Make a midline cervical incision to expose the common carotid arteries.

-

Separate the arteries from the vagus nerves.

-

Induce ischemia by occluding both common carotid arteries simultaneously with non-traumatic arterial clips for a duration of 5 minutes.

-

During the occlusion period, maintain the animal's body temperature at 37°C.

-

After 5 minutes, remove the clips to allow reperfusion.

-

Suture the incision and allow the animal to recover.

-

-

Drug Administration:

-

Dissolve the mGluR2 agonist (e.g., LY379268) in a suitable vehicle (e.g., saline).

-

Administer the drug via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg) and time point (e.g., 30 minutes post-occlusion).

-

-

Assessment of Neuroprotection:

-

Histology: At a predetermined time point post-ischemia (e.g., 5, 14, or 28 days), perfuse the animals with a fixative (e.g., 4% paraformaldehyde).

-

Remove the brains and process for paraffin or frozen sectioning.

-

Stain sections with a neuronal marker (e.g., Cresyl Violet) to assess neuronal survival, particularly in the vulnerable CA1 region of the hippocampus.

-

Quantify the number of surviving neurons in a defined area.

-

-

Apoptosis Staining (TUNEL):

-

Use a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit on brain sections to detect apoptotic cells.

-

Quantify the number of TUNEL-positive cells in the region of interest.

-

-

In Vitro Model: NMDA-Induced Excitotoxicity in Cortical Neurons

Objective: To evaluate the ability of mGluR2 agonists to protect neurons from glutamate-induced cell death.

Protocol:

-

Cell Culture:

-

Prepare primary cortical neuronal cultures from embryonic day 15-17 rat or mouse fetuses.

-

Plate the dissociated neurons onto poly-L-lysine-coated culture plates or coverslips.

-

Maintain the cultures in a suitable neurobasal medium supplemented with B27 and glutamine.

-

-

Induction of Excitotoxicity:

-

After a set number of days in vitro (DIV), typically when mature synaptic connections have formed (e.g., DIV 12-14), expose the cultures to N-methyl-D-aspartate (NMDA).

-

A typical excitotoxic challenge involves a brief exposure (e.g., 10-30 minutes) to a high concentration of NMDA (e.g., 60-300 µM) in a magnesium-free buffer.

-

-

Drug Treatment:

-

Pre-incubate the neuronal cultures with the mGluR2 agonist (e.g., LY379268 at 1 µM) for a specified period before and/or during the NMDA exposure.

-

-

Assessment of Cell Viability:

-

Lactate Dehydrogenase (LDH) Assay:

-

Approximately 24 hours after the NMDA insult, collect the culture supernatant.

-

Measure the activity of LDH released from damaged cells using a commercially available colorimetric assay kit.

-

Express cell death as a percentage of the total LDH release from control wells treated with a lysis buffer.

-

-

DNA Fragmentation (Oligonucleosome Formation):

-

Assess apoptosis by quantifying the amount of cytoplasmic histone-associated DNA fragments using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of mGluR2 agonists are mediated by a combination of presynaptic, postsynaptic, and glial-dependent mechanisms.

Presynaptic Inhibition of Glutamate Release

The primary and most well-established mechanism of neuroprotection by mGluR2 agonists is the inhibition of glutamate release from presynaptic terminals.

References

- 1. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]

- 2. The Neuroprotective Activity of Group-II Metabotropic Glutamate Receptors Requires New Protein Synthesis and Involves a Glial–Neuronal Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of mGluR2 Agonist 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 2 (mGluR2) is a presynaptic G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. As a member of the Group II mGluRs, its activation leads to the inhibition of glutamate release, making it a promising therapeutic target for a variety of neurological and psychiatric disorders characterized by excessive glutamate signaling, such as schizophrenia, anxiety, and substance use disorders.[1][2] This document provides detailed protocols for the in vivo characterization of a novel mGluR2 agonist, referred to herein as "mGluR2 Agonist 1". The included methodologies cover key aspects of preclinical drug development, from behavioral efficacy to pharmacokinetic profiling and target engagement.

mGluR2 Signaling Pathway

Activation of mGluR2 by an agonist initiates a signaling cascade that ultimately dampens neuronal excitability. The receptor is coupled to the Gi/o family of G-proteins.[3] Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This reduction in cAMP attenuates the activity of protein kinase A (PKA). The Gβγ subunit can also directly modulate the activity of voltage-gated calcium channels, further reducing neurotransmitter release. Additionally, mGluR2 activation has been shown to influence other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal survival and plasticity.

Caption: mGluR2 agonist signaling cascade.

Experimental Protocols

Behavioral Efficacy: PCP-Induced Hyperlocomotion Model

This model is widely used to assess the antipsychotic potential of novel compounds. Phencyclidine (PPCP), an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is thought to mimic some of the positive symptoms of schizophrenia.

Protocol:

-

Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle. Animals should be acclimated to the facility for at least one week prior to testing.

-

Apparatus: A standard open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking systems to measure locomotor activity.

-

Procedure:

-

Habituate the rats to the open-field arena for 30 minutes on two consecutive days prior to the test day.

-

On the test day, administer mGluR2 Agonist 1 (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle.

-

30 minutes after treatment, administer PCP (5.6 mg/kg, i.p.) or saline.

-

Immediately place the rat in the open-field arena and record locomotor activity for 60-90 minutes.

-

-

Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks. Data are typically analyzed using a two-way ANOVA (Treatment x PCP) followed by post-hoc tests.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Locomotor Activity (Total Distance Traveled in cm, Mean ± SEM) | % Inhibition of PCP Effect |

| Vehicle + Saline | - | 1500 ± 250 | - |

| Vehicle + PCP | 5.6 | 8500 ± 700 | 0% |

| mGluR2 Agonist 1 + PCP | 1 | 6800 ± 650 | 24.3% |

| mGluR2 Agonist 1 + PCP | 3 | 4200 ± 500** | 61.4% |

| mGluR2 Agonist 1 + PCP | 10 | 2500 ± 400*** | 85.7% |

*Data are hypothetical. **p<0.01, **p<0.001 compared to Vehicle + PCP group.

Behavioral Efficacy: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) of the same size, with a central platform (5 x 5 cm).

-

Procedure:

-

Administer mGluR2 Agonist 1 (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Place the mouse on the central platform facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

-

-

Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Data are analyzed using a one-way ANOVA followed by Dunnett's test.

Data Presentation:

| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |